2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of benzylsulfanyl and methylphenylsulfanyl groups attached to a pyrimidine ring, along with a pyridin-3-yl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with benzylsulfanyl and methylphenylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the pyrimidine ring.
Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine ring .
Scientific Research Applications
2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- 2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide
Uniqueness
2-(benzylsulfanyl)-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide is unique due to the presence of both benzylsulfanyl and methylphenylsulfanyl groups, along with the pyridin-3-yl and carboxamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H20N4OS2 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H20N4OS2/c1-17-9-11-20(12-10-17)31-21-15-26-24(30-16-18-6-3-2-4-7-18)28-22(21)23(29)27-19-8-5-13-25-14-19/h2-15H,16H2,1H3,(H,27,29) |
InChI Key |
NFOMIUUGDBMYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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